REACTION_SMILES
|
[CH3:20][N:21]([CH3:22])[CH:23]=[O:24].[ClH:11].[H-:9].[N+:1](=[O:2])([O-:3])[c:4]1[n:5][nH:6][cH:7][cH:8]1.[Na+:10].[cH:12]1[c:13]([CH2:18][Cl:19])[cH:14][cH:15][cH:16][n:17]1>>[N+:1](=[O:2])([O-:3])[c:4]1[n:5][n:6]([CH2:18][c:13]2[cH:12][n:17][cH:16][cH:15][cH:14]2)[cH:7][cH:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1cc[nH]n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCc1cccnc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=[N+]([O-])c1ccn(Cc2cccnc2)n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |